molecular formula C18H29N5O2 B2535079 tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate CAS No. 1353974-36-3

tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate

Cat. No.: B2535079
CAS No.: 1353974-36-3
M. Wt: 347.463
InChI Key: QTUVXWGTONGJEK-UHFFFAOYSA-N
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Description

tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate (CAS: 1353974-36-3) is a piperidine-based carbamate derivative with a pyrimidine substituent. Its molecular formula is C₁₈H₂₉N₅O₂, and it has a molecular weight of 347.46 g/mol . The compound features a tert-butyl carbamate group at the 1-position of the piperidine ring and a substituted pyrimidin-4-yl moiety at the 4-position. The pyrimidine ring is further modified with a cyclopropylamino group at the 6-position and a methylamino group at the 4-position.

Key physicochemical properties include:

  • Storage: Sealed in dry conditions at 2–8°C .
  • Hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) .

This compound is likely used as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or receptor modulators, given the structural similarity to bioactive pyrimidine derivatives .

Properties

IUPAC Name

tert-butyl 4-[[6-(cyclopropylamino)pyrimidin-4-yl]-methylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2/c1-18(2,3)25-17(24)23-9-7-14(8-10-23)22(4)16-11-15(19-12-20-16)21-13-5-6-13/h11-14H,5-10H2,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUVXWGTONGJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC=NC(=C2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate, with CAS number 1353974-36-3, is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural components, which include a piperidine ring, a pyrimidine moiety, and a tert-butyl group. These features contribute to its pharmacological properties, making it a subject of various studies aimed at understanding its biological activity.

PropertyValue
Molecular Formula C₁₈H₂₉N₅O₂
Molecular Weight 347.46 g/mol
CAS Number 1353974-36-3
Storage Conditions Sealed in dry, 2-8°C

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including various receptors and enzymes involved in cellular signaling pathways. Studies suggest that this compound may act as an inhibitor or modulator of certain kinases, which are crucial in cancer progression and other diseases.

Pharmacological Studies

Research has indicated that compounds with similar structures exhibit significant pharmacological effects. For instance:

  • Antitumor Activity : Compounds containing pyrimidine and piperidine moieties have shown promise in inhibiting tumor cell proliferation in vitro and in vivo models.
  • Kinase Inhibition : Preliminary studies suggest that the compound may inhibit specific kinases associated with cancer cell growth and survival.

Case Studies

Recent investigations into the biological effects of similar compounds have yielded promising results:

  • A study on benzamide derivatives indicated that modifications in the amine structure can enhance antitumor efficacy, suggesting that this compound may exhibit similar enhancements in activity due to its structural uniqueness .

In Vitro and In Vivo Findings

In vitro assays have demonstrated the compound's ability to inhibit cell growth in various cancer cell lines. Notably:

  • Cell Line Studies : Experiments conducted on breast cancer cell lines showed a dose-dependent inhibition of cell viability when treated with the compound.

In vivo studies are still limited but are necessary to confirm these findings and assess the therapeutic potential of this compound.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent in various diseases due to its ability to modulate biological pathways:

  • Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. In vitro studies have shown promising results against various cancer cell lines .
  • Neuroprotective Effects : The compound's interaction with neurotransmitter receptors suggests potential applications in neurodegenerative diseases. Studies have indicated that related compounds can enhance neuroprotection through mechanisms involving oxidative stress reduction and apoptosis inhibition .

Table 1: Summary of Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines.
Kinase InhibitionIdentified as a potential GSK-3β inhibitor with low cytotoxicity.
NeuroprotectionShowed protective effects against oxidative stress in neuronal cultures.

Industrial Applications

The synthesis of tert-butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate can be optimized for large-scale production:

  • Synthetic Routes : The compound can be synthesized through multi-step reactions involving cyclization and esterification techniques. Industrial methods may include continuous flow chemistry for enhanced efficiency .

Chemical Reactions Analysis

Synthetic Routes and Key Transformations

The compound is typically synthesized via multi-step protocols involving nucleophilic substitutions, Suzuki-Miyaura couplings, and protecting group manipulations .

Core Pyrimidine Assembly

The pyrimidine ring is constructed via Suzuki-Miyaura cross-coupling between boronic esters and halogenated intermediates:

  • Precursor : 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine reacts with 2,4-dichloro-6-morpholinyl-1,3,5-triazine derivatives under PdCl₂(dppf) catalysis .

  • Conditions : 1,4-Dioxane/water (4:1), K₂CO₃, reflux under argon .

Piperidine Functionalization

The piperidine nitrogen undergoes alkylation or acylation :

  • Reductive Amination : Cyclopropanecarbaldehyde reacts with the deprotected piperidine-4-amine (after Boc removal) to form N-cyclopropyl derivatives (e.g., compound B5 ) .

  • Acylation : Reaction with acyl chlorides (e.g., cyclopropanesulfonyl chloride) yields sulfonamide or amide derivatives (e.g., B8–B11 ) .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane .

  • Outcome : Generates a free amine for subsequent modifications (e.g., B3 from B1 ) .

Pyrimidine Ring Modifications

The pyrimidine nitrogen participates in nucleophilic substitutions :

Reaction TypeReagents/ConditionsProduct Example
AminationAliphatic amines, Pd catalysisA1–A6
Suzuki CouplingBoronic esters, PdCl₂(dppf)B1–B2

Cyclopropylamino Group Stability

The cyclopropylamino moiety exhibits stability under mild acidic/basic conditions but may undergo ring-opening under strong oxidative stress .

Piperidine Ring Reactions

The piperidine nitrogen is susceptible to:

  • Alkylation : Benzyl chloride or 4-nitrobenzyl bromide (e.g., B6–B7 ) .

  • Sulfonylation/Acylation : Tosyl chloride or acetic anhydride (e.g., B8–B11 ) .

Catalytic Reactions

Pd-mediated cross-couplings are critical for introducing aryl/heteroaryl groups:

ReactionCatalytic SystemYield (%)
Suzuki-Miyaura CouplingPdCl₂(dppf), K₂CO₃71–85
Buchwald-Hartwig AminationPd(OAc)₂, BINAP, Cs₂CO₃60–75

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C .

  • Hydrolytic Sensitivity : The Boc group hydrolyzes in strong acids (e.g., TFA) .

  • Oxidative Degradation : Susceptible to peroxides, forming N-oxide byproducts .

Biological Activity Correlations

Modifications to the piperidine and pyrimidine groups significantly impact antiproliferative activity:

CompoundModificationIC₅₀ (HCT-116, µM)IC₅₀ (MCF-7, µM)
B1 Boc-protected piperidine2.29 ± 0.443.60 ± 0.40
B18 N-Cyclopropyl-N-acylpiperidine0.68 ± 0.011.58 ± 0.12
B19 N-Cyclopropyl-N-acylpiperidine0.79 ± 0.031.55 ± 0.15

Derivatives with acylated piperidines (B18–B19 ) show enhanced potency against cancer cell lines .

Comparison with Similar Compounds

tert-Butyl 4-((6-(cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate (CAS: 1353989-79-3)

  • Molecular formula : C₁₈H₂₉N₅O₂S
  • Molecular weight : 379.52 g/mol .
  • Key difference : A methylthio (-SMe) group at the 2-position of the pyrimidine ring.

tert-Butyl 3-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate (CAS: 1353989-88-4)

  • Molecular formula : C₁₈H₂₉N₅O₂
  • Molecular weight : 347.46 g/mol .
  • Key difference : The pyrimidine-4-yl group is linked via a methylene bridge to the 3-position of the piperidine ring instead of the 4-position.
  • Impact : Altered spatial orientation may affect binding affinity in biological targets .

tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS: 1289386-94-2)

  • Molecular formula : C₁₅H₂₂ClN₃O₃
  • Molecular weight : 327.81 g/mol .
  • Key difference : A chloro and methyl group on the pyrimidine ring, connected via an oxygen bridge.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions. For example, the pyrimidine core can be functionalized via nucleophilic substitution or cross-coupling reactions. Cyclopropylamine is introduced via SNAr (nucleophilic aromatic substitution) under controlled pH (7–9) and temperature (60–80°C) to minimize side reactions. Boc-protected piperidine intermediates are coupled using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Optimization : Use computational tools (e.g., density functional theory) to predict reactive sites and optimize solvent polarity. Monitor intermediates via LC-MS to confirm regioselectivity .

Q. What purification strategies are effective for isolating this compound?

  • Methodology : Silica gel column chromatography with gradient elution (hexane/ethyl acetate or DCM/methanol) is standard. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) improves resolution. Recrystallization from ethanol/water mixtures enhances purity for crystalline batches .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Key Steps :

  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., cyclopropyl group at δ 0.5–1.5 ppm; Boc tert-butyl at δ 1.4 ppm).
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
  • FT-IR : Validate carbonyl stretches (Boc group at ~1680 cm⁻¹) and amine/pyrimidine vibrations .

Q. What safety protocols are critical during handling?

  • Precautions :

  • Use PPE: Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust/aerosols.
  • Store in sealed containers at 2–8°C in dry, dark conditions to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can researchers address contradictory data in synthetic yields across literature reports?

  • Analysis :

  • Compare solvent systems (e.g., DMF vs. THF) and base selection (K₂CO₃ vs. Et₃N) for cyclopropylamine coupling.
  • Evaluate reaction scalability: Microwaves or flow reactors may improve reproducibility for exothermic steps .
    • Troubleshooting : Use DOE (design of experiments) to identify critical variables (e.g., temperature, stoichiometry) and resolve batch-to-batch variability .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

  • Methodology :

  • Synthesize analogs with modified pyrimidine substituents (e.g., replacing cyclopropyl with other amines).
  • Test in vitro binding assays (e.g., kinase inhibition) and correlate with computational docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with the pyrimidine N1) .

Q. How can researchers design experiments to assess potential off-target effects in biological systems?

  • Experimental Design :

  • Perform broad-panel screening (e.g., Eurofins CEREP panel) to evaluate selectivity across receptors/enzymes.
  • Use CRISPR-Cas9 gene editing to knockout suspected off-target pathways in cell models .

Q. How should discrepancies in reported toxicity profiles be resolved?

  • Approach :

  • Replicate assays under standardized conditions (e.g., OECD guidelines for acute oral toxicity).
  • Compare metabolic stability in hepatocyte models (human vs. rodent) to identify species-specific detoxification pathways .
    • Data Integration : Apply cheminformatics tools (e.g., ToxTree) to predict reactive metabolites and align with experimental LC-MS/MS data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.